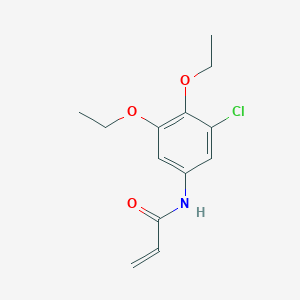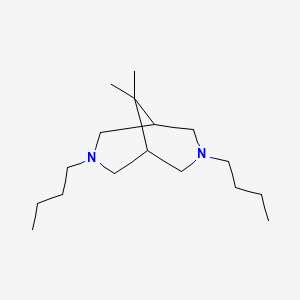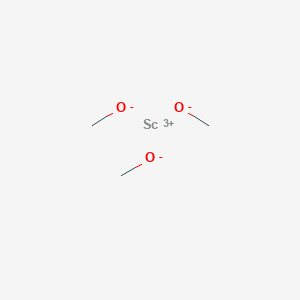![molecular formula C27H37NO6S B14361445 4-(2-{4-[(Dodecyloxy)carbonyl]phenyl}acetamido)benzene-1-sulfonic acid CAS No. 95905-61-6](/img/structure/B14361445.png)
4-(2-{4-[(Dodecyloxy)carbonyl]phenyl}acetamido)benzene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-{4-[(Dodecyloxy)carbonyl]phenyl}acetamido)benzene-1-sulfonic acid is a complex organic compound with a variety of functional groups, including a sulfonic acid group, an amide group, and a dodecyloxycarbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{4-[(Dodecyloxy)carbonyl]phenyl}acetamido)benzene-1-sulfonic acid typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then combined to form the final product. The key steps include:
Preparation of 4-[(Dodecyloxy)carbonyl]benzoic acid: This can be achieved by reacting dodecanol with 4-carboxybenzoyl chloride in the presence of a base such as pyridine.
Formation of 4-(2-aminoacetamido)benzenesulfonic acid: This involves the reaction of 4-aminobenzenesulfonic acid with chloroacetyl chloride, followed by hydrolysis.
Coupling Reaction: The final step involves coupling the two intermediates using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-{4-[(Dodecyloxy)carbonyl]phenyl}acetamido)benzene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The amide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Sulfonates
Reduction: Amines
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Applications De Recherche Scientifique
4-(2-{4-[(Dodecyloxy)carbonyl]phenyl}acetamido)benzene-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers.
Mécanisme D'action
The mechanism of action of 4-(2-{4-[(Dodecyloxy)carbonyl]phenyl}acetamido)benzene-1-sulfonic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-{4-[(Octyloxy)carbonyl]phenyl}acetamido)benzene-1-sulfonic acid
- 4-(2-{4-[(Hexadecyloxy)carbonyl]phenyl}acetamido)benzene-1-sulfonic acid
Uniqueness
4-(2-{4-[(Dodecyloxy)carbonyl]phenyl}acetamido)benzene-1-sulfonic acid is unique due to the presence of the dodecyloxycarbonyl group, which imparts specific physicochemical properties such as hydrophobicity and enhanced membrane permeability. This makes it particularly useful in applications where these properties are advantageous, such as in drug delivery systems and surfactants.
Propriétés
Numéro CAS |
95905-61-6 |
|---|---|
Formule moléculaire |
C27H37NO6S |
Poids moléculaire |
503.7 g/mol |
Nom IUPAC |
4-[[2-(4-dodecoxycarbonylphenyl)acetyl]amino]benzenesulfonic acid |
InChI |
InChI=1S/C27H37NO6S/c1-2-3-4-5-6-7-8-9-10-11-20-34-27(30)23-14-12-22(13-15-23)21-26(29)28-24-16-18-25(19-17-24)35(31,32)33/h12-19H,2-11,20-21H2,1H3,(H,28,29)(H,31,32,33) |
Clé InChI |
QLTPGDLXNBSAHE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chlorotetrazolo[1,5-b]pyridazin-8-amine](/img/structure/B14361374.png)

![N-[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]butanamide](/img/structure/B14361383.png)

![Acetic acid;3-[3-hydroxyprop-1-enyl-methyl-(3-phenylpropyl)silyl]prop-2-en-1-ol](/img/structure/B14361394.png)

![N-[2-(2-Formylphenyl)ethyl]-N-methylbenzamide](/img/structure/B14361416.png)
![2-Propoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14361423.png)
![Triphenyl[(pyridazin-3-yl)methyl]phosphanium chloride](/img/structure/B14361424.png)
![[5-Benzoyl-2-(2,6-dichloroanilino)phenyl]acetic acid](/img/structure/B14361428.png)
![[(Cyclopent-2-en-1-yl)oxy]benzene](/img/structure/B14361435.png)

![Bis[4-(4-hydroxybenzoyl)phenyl] carbonate](/img/structure/B14361454.png)
